molecular formula C22H35NO5S B12540759 2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid CAS No. 142031-27-4

2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid

Cat. No.: B12540759
CAS No.: 142031-27-4
M. Wt: 425.6 g/mol
InChI Key: ACUCVSLGQDYPFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a thiazinan ring, a phenoxy group, and a dodecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid typically involves multiple steps. The initial step often includes the formation of the thiazinan ring, followed by the introduction of the phenoxy group. The final step involves the attachment of the dodecanoic acid chain. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols. Substitution reactions can yield a variety of substituted derivatives .

Scientific Research Applications

2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid involves its interaction with specific molecular targets and pathways. The thiazinan ring and phenoxy group play a crucial role in its binding to target molecules, leading to the modulation of biological activities. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

142031-27-4

Molecular Formula

C22H35NO5S

Molecular Weight

425.6 g/mol

IUPAC Name

2-[4-(1,1-dioxo-1,4-thiazinan-4-yl)phenoxy]dodecanoic acid

InChI

InChI=1S/C22H35NO5S/c1-2-3-4-5-6-7-8-9-10-21(22(24)25)28-20-13-11-19(12-14-20)23-15-17-29(26,27)18-16-23/h11-14,21H,2-10,15-18H2,1H3,(H,24,25)

InChI Key

ACUCVSLGQDYPFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C(=O)O)OC1=CC=C(C=C1)N2CCS(=O)(=O)CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.